molecular formula C14H19ClFN3 B12238384 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12238384
M. Wt: 283.77 g/mol
InChI Key: DYKXHHXPCAEPQH-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with ethyl, fluoro, and methyl groups, along with a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting 1-ethyl-3-methyl-4-fluoropyrazole with appropriate reagents under controlled conditions.

    Attachment of the phenylmethanamine moiety: The pyrazole intermediate is then reacted with benzylamine to form the desired compound.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride stands out due to its unique combination of substituents on the pyrazole ring and the presence of the phenylmethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-3-18-14(15)13(11(2)17-18)10-16-9-12-7-5-4-6-8-12;/h4-8,16H,3,9-10H2,1-2H3;1H

InChI Key

DYKXHHXPCAEPQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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